BenchChemオンラインストアへようこそ!

1-(1-Acetylpiperidin-4-yl)-3-phenylurea

Soluble epoxide hydrolase Structure-activity relationship Inhibitor design

1-(1-Acetylpiperidin-4-yl)-3-phenylurea (molecular formula C14H19N3O2, MW 261.32 g/mol) belongs to the 1-aryl-3-(1-acylpiperidin-4-yl)urea chemical class. This class is primarily recognized for producing potent small-molecule inhibitors of soluble epoxide hydrolase (sEH), an enzyme encoded by the EPHX2 gene that hydrolyzes epoxyeicosatrienoic acids (EETs) to less active dihydroxyeicosatrienoic acids.

Molecular Formula C14H19N3O2
Molecular Weight 261.32 g/mol
Cat. No. B7545758
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1-Acetylpiperidin-4-yl)-3-phenylurea
Molecular FormulaC14H19N3O2
Molecular Weight261.32 g/mol
Structural Identifiers
SMILESCC(=O)N1CCC(CC1)NC(=O)NC2=CC=CC=C2
InChIInChI=1S/C14H19N3O2/c1-11(18)17-9-7-13(8-10-17)16-14(19)15-12-5-3-2-4-6-12/h2-6,13H,7-10H2,1H3,(H2,15,16,19)
InChIKeyUXNAJAZEAVBAFJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(1-Acetylpiperidin-4-yl)-3-phenylurea: Baseline Properties and Class Context for Research Procurement


1-(1-Acetylpiperidin-4-yl)-3-phenylurea (molecular formula C14H19N3O2, MW 261.32 g/mol) belongs to the 1-aryl-3-(1-acylpiperidin-4-yl)urea chemical class. This class is primarily recognized for producing potent small-molecule inhibitors of soluble epoxide hydrolase (sEH), an enzyme encoded by the EPHX2 gene that hydrolyzes epoxyeicosatrienoic acids (EETs) to less active dihydroxyeicosatrienoic acids [1]. The compound is a regioisomeric phenylurea derivative distinguished by an unsubstituted phenyl ring at the N'-position and an acetyl group at the piperidine N-1 position. In contrast to its highly optimized, 4-trifluoromethoxy-substituted analogs TPPU and CAY10640, this compound represents a simpler, less lipophilic scaffold within the series [2]. Physicochemical prediction indicates reduced LogP and lower molecular weight relative to the trifluoromethoxy-substituted analogs, which may influence solubility and membrane permeability profiles [3].

Why 1-(1-Acetylpiperidin-4-yl)-3-phenylurea Cannot Be Swapped with Other 1-Aryl-3-(1-acylpiperidin-4-yl)urea Analogs in Research Protocols


Within the 1-aryl-3-(1-acylpiperidin-4-yl)urea series, substitution on the phenyl ring is the dominant determinant of sEH inhibitory potency and target engagement. The 4-trifluoromethoxy group present in TPPU and CAY10640 engages in critical hydrogen-bonding and steric interactions within the sEH active site, contributing to low-nanomolar IC50 values [1]. Removing this substituent, as in 1-(1-acetylpiperidin-4-yl)-3-phenylurea, is predicted by SAR trends to reduce sEH inhibitory potency by several orders of magnitude, potentially shifting the compound's primary pharmacological activity toward alternative targets such as urea transporters (UT-B/UT-A1) or other off-targets [2]. Thus, procurement of the unsubstituted phenyl analog for sEH-focused studies, without confirming its potency in the specific assay system, risks experimental failure due to inadequate target engagement at pharmacologically relevant concentrations. The compound instead provides a structurally matched, low-potency control for SAR validation or a simplified scaffold for exploring non-sEH biological activities [3].

Quantitative Differentiation Evidence for 1-(1-Acetylpiperidin-4-yl)-3-phenylurea versus TPPU and CAY10640


sEH Inhibitory Potency: Class-Level SAR Predicts Multi-Order of Magnitude Reduction for the Unsubstituted Phenyl Analog

In the seminal 1-aryl-3-(1-acylpiperidin-4-yl)urea sEH inhibitor series, the 4-trifluoromethoxy substituent on the phenyl ring is critical for high potency. TPPU (4-OCF3, 1-propanoyl) exhibits human sEH IC50 = 3.7 nM and mouse sEH IC50 = 2.8 nM [1]. CAY10640 (4-OCF3, 1-cyclopropanecarbonyl) demonstrates human sEH IC50 = 0.4 nM and mouse sEH IC50 = 0.4 nM . The unsubstituted phenyl analog 1-(1-acetylpiperidin-4-yl)-3-phenylurea, lacking the 4-OCF3 group, falls into a SAR region where measured analogs with non-electron-withdrawing or unsubstituted phenyl rings show IC50 values typically in the high-nanomolar to micromolar range [2]. Although a direct IC50 value for this exact compound against recombinant human or mouse sEH has not been published in a peer-reviewed primary research paper, class-level SAR data indicate a projected potency reduction of ≥100-fold relative to TPPU and ≥1000-fold relative to CAY10640 [2].

Soluble epoxide hydrolase Structure-activity relationship Inhibitor design

Physicochemical Differentiation: Reduced Lipophilicity and Molecular Weight Relative to Optimized sEH Inhibitors

1-(1-Acetylpiperidin-4-yl)-3-phenylurea has a molecular weight of 261.32 g/mol and a calculated LogP (cLogP) of approximately 1.8, reflecting the absence of the lipophilic 4-trifluoromethoxy substituent. In comparison, TPPU (MW 371.35 g/mol, cLogP ~3.1) and CAY10640 (MW 371.35 g/mol, cLogP ~3.0) are substantially more lipophilic [1]. The 110 Da lower molecular weight and >1 log unit reduction in cLogP predict improved aqueous solubility and potentially altered membrane permeability for the unsubstituted phenyl analog [2]. While TPPU has demonstrated good oral bioavailability and water solubility despite its lipophilicity, the unsubstituted variant may exhibit superior solubility characteristics that could be advantageous in specific in vitro assay formats requiring higher compound concentrations without DMSO precipitation [3].

Lipophilicity Drug-likeness Physicochemical profiling

Potential Alternative Pharmacology: Urea Transporter Inhibition Activity of 1-(1-Acetylpiperidin-4-yl)-3-phenylurea

Preliminary data from BindingDB (entry CHEMBL2165780, curated by ChEMBL from San Francisco State University) indicate that 1-(1-acetylpiperidin-4-yl)-3-phenylurea inhibits mouse urea transporter UT-B with an IC50 of 16.5 µM (1.65E+4 nM) in a wild-type CD1 mouse erythrocyte hemolysis assay incubated for 10 minutes [1]. For comparison, the structurally related TPPU and CAY10640 are not reported to possess significant UT-B inhibitory activity at sEH-relevant concentrations, as their primary pharmacology is dominated by potent sEH engagement. This moderate micromolar UT-B activity suggests the unsubstituted phenyl analog may have a distinct pharmacological fingerprint that warrants investigation as a urea transporter tool compound, particularly in systems where sEH-mediated effects have been excluded [2]. However, the UT-B potency is modest and requires confirmation in orthogonal assays.

Urea transporter UT-B inhibitor Diuretic target

Synthetic Accessibility and Scaffold Simplicity: A Cost-Effective SAR Probe

1-(1-Acetylpiperidin-4-yl)-3-phenylurea is synthesized via a single-step urea bond formation between 1-acetylpiperidin-4-amine and phenyl isocyanate, requiring no specialized reagents for introducing the trifluoromethoxy group [1]. In contrast, TPPU and CAY10640 require 4-(trifluoromethoxy)phenyl isocyanate, a specialty reagent with higher cost and more limited commercial availability. The unsubstituted phenyl isocyanate is a commodity chemical, making the target compound a more synthetically accessible and economical scaffold for parallel library synthesis or initial SAR exploration . This differential synthetic accessibility is relevant for laboratories conducting medicinal chemistry optimization campaigns where scaffold diversification is prioritized over immediate target potency.

Chemical synthesis Scaffold diversification Medicinal chemistry

Predicted Selectivity Profile: Reduced Off-Target Risk from sEH-Mediated EET Hydrolysis Interference

Because the compound lacks the 4-trifluoromethoxy group, its sEH inhibitory potency is projected to be significantly attenuated (see Evidence Item 1). In biological systems where Epoxyeicosatrienoic Acid (EET) signaling is monitored, the use of TPPU or CAY10640 causes profound stabilization of EETs due to potent sEH inhibition, which can confound the interpretation of phenotypic effects attributed to other targets [1]. The unsubstituted phenyl analog, exhibiting orders-of-magnitude weaker sEH inhibition, offers a cleaner background for studying non-sEH pharmacology of the 1-aryl-3-(1-acylpiperidin-4-yl)urea scaffold, particularly when combined with the observed UT-B activity [2]. This selectivity shift, while inferred from SAR rather than broad-panel profiling data, is mechanistically plausible and relevant for chemical biology applications where target deconvolution is required.

Target selectivity Off-target pharmacology Chemical probe criteria

Optimal Research and Procurement Use Cases for 1-(1-Acetylpiperidin-4-yl)-3-phenylurea


Negative Control for sEH Inhibitor Phenotypic Screening

In cell-based or in vivo studies where TPPU or CAY10640 is used to probe sEH-dependent biology, 1-(1-acetylpiperidin-4-yl)-3-phenylurea can serve as a structurally matched negative control compound. Its projected >100-fold weaker sEH inhibition (see Section 3, Evidence Item 1) allows researchers to attribute observed effects specifically to sEH inhibition rather than to off-target interactions of the 1-aryl-3-(1-acylpiperidin-4-yl)urea scaffold. This application is supported by SAR data from the Rose et al. 2010 study demonstrating the critical role of the 4-trifluoromethoxy group [1].

Starting Scaffold for sEH Inhibitor Optimization Campaigns

Medicinal chemistry teams can procure this compound as an economical, synthetically accessible starting point for structure-activity relationship exploration. The unsubstituted phenyl ring allows for systematic introduction of substituents at the 2-, 3-, and 4-positions to map sEH potency determinants, while the acetyl group on the piperidine can be diversified to explore acyl group effects on pharmacokinetics [2]. The lower cost and simpler synthesis (Section 3, Evidence Item 4) make it suitable for library production in academic settings.

Urea Transporter (UT-B) Tool Compound for Diuretic Target Validation

Given its moderate UT-B inhibitory activity (IC50 = 16.5 µM; Section 3, Evidence Item 3), this compound may be employed as a chemical tool for studying urea transporter function in erythrocyte or kidney epithelial models [3]. Its weak sEH activity at these concentrations reduces confounding EET-mediated effects, an advantage over more promiscuous urea transporter inhibitors. Confirmatory testing in the end-user's assay system is recommended given the preliminary nature of the BindingDB data.

Physicochemical Reference Standard for Solubility-Optimized Analogs

The compound's reduced lipophilicity (cLogP ~1.8) and lower molecular weight (261.32 g/mol) relative to TPPU and CAY10640 (see Section 3, Evidence Item 2) position it as a reference standard for assessing the impact of the 4-trifluoromethoxy group on solubility, permeability, and protein binding. Formulation scientists can use this compound to benchmark the solubility gains achieved by removing the fluorinated substituent in the series [4].

Quote Request

Request a Quote for 1-(1-Acetylpiperidin-4-yl)-3-phenylurea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.